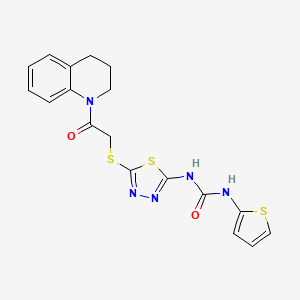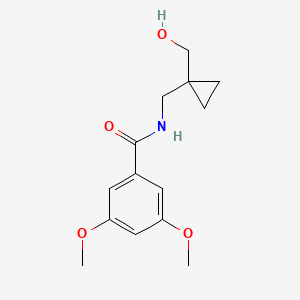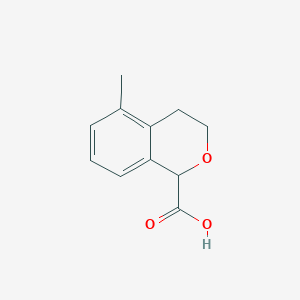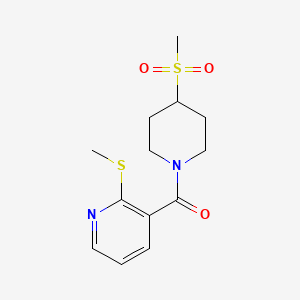
1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule with several functional groups, including a urea group, a thiadiazole group, a thiophene group, and a dihydroquinoline group. These groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, each introducing a different functional group.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely have a combination of aromatic and non-aromatic rings, as well as several heteroatoms (sulfur and nitrogen).Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the urea, thiadiazole, and thiophene groups suggest that it might participate in a variety of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more information, it’s hard to predict the exact properties of this compound.Aplicaciones Científicas De Investigación
Anti-Cancer Activity
- A study designed and synthesized a series of receptor tyrosine kinase inhibitors based on the 1,3,4-thiadiazol-2-yl)urea scaffold, demonstrating potent activity against human chronic myeloid leukemia (CML) cell line K562. The compounds exhibited low cellular toxicity and induced apoptosis in the CML cell line, acting through the PI3K/Akt signaling pathway (Li et al., 2019).
Synthesis and Structural Analysis
- Research on phenyl(trichloromethyl)carbinol's reactions with substituted thioureas led to the formation of various heterocyclic compounds, such as thiazolidinones and thiadiazinones, demonstrating the chemical versatility of thiourea derivatives (Reeve & Coley, 1979).
- A solvent- and catalyst-free synthesis of dihydroquinazolines using urea as an environmentally benign source of ammonia was developed, highlighting the utility of urea derivatives in green chemistry (Sarma & Prajapati, 2011).
Biological Properties and Structural Analysis
- Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and analyzed for their DNA protective ability and antimicrobial activity. The study underscores the potential of thiadiazole derivatives in pharmacology and medicinal chemistry (Gür et al., 2020).
- The crystal structure of a compound containing a 1,3,4-thiadiazole moiety was analyzed, providing insights into the structural properties of such compounds (Malinovskii et al., 2000).
Antimicrobial Activity
- Novel 1,3,4-thiadiazole derivatives exhibited antibacterial and antifungal activities, demonstrating the potential of these compounds in addressing microbial resistance (Ram et al., 2016).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Without specific studies, it’s impossible to predict the exact safety and hazards of this compound.
Direcciones Futuras
Future research on this compound could involve synthesizing it, studying its physical and chemical properties, and testing its biological activity.
Propiedades
IUPAC Name |
1-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S3/c24-15(23-9-3-6-12-5-1-2-7-13(12)23)11-27-18-22-21-17(28-18)20-16(25)19-14-8-4-10-26-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H2,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQAJSZSTJKLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730407.png)


![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2730415.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730416.png)
![N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2730417.png)
![N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2730420.png)
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730421.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2730422.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730425.png)